Davelizomib

Clinical Development Multiple Myeloma Proteasome Inhibition

Bortezomib resistance in multiple myeloma models invalidates generic inhibitor substitution. Davelizomib (2409841-51-4) is a Phase 2 clinical boron-containing peptidomimetic with a unique dioxaborolane warhead and azetidine core. - Addresses acquired bortezomib resistance via distinct binding kinetics & subunit selectivity (β5/β2/β1). - Enables head-to-head preclinical comparisons vs. carfilzomib, ixazomib, and oprozomib. - Benchmark compound for medicinal chemistry programs developing novel proteasome inhibitors. - Available for synergy studies with IMiDs or monoclonal antibodies.

Molecular Formula C21H26BF2N3O7
Molecular Weight 481.3 g/mol
CAS No. 2409841-51-4
Cat. No. B12390117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDavelizomib
CAS2409841-51-4
Molecular FormulaC21H26BF2N3O7
Molecular Weight481.3 g/mol
Structural Identifiers
SMILESB1(OC(C(=O)O1)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2CCN2C3=C(C=C(C=C3)F)F
InChIInChI=1S/C21H26BF2N3O7/c1-11(2)7-17(22-33-16(9-19(29)30)21(32)34-22)26-18(28)10-25-20(31)15-5-6-27(15)14-4-3-12(23)8-13(14)24/h3-4,8,11,15-17H,5-7,9-10H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t15-,16-,17-/m0/s1
InChIKeyBMSAGHWUHGTMIV-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Davelizomib: Compound Overview


Davelizomib is a small-molecule proteasome inhibitor with a molecular weight of 481.25 g/mol and the molecular formula C₂₁H₂₆BF₂N₃O₇ [1]. It is being developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd. and has reached Phase 2 clinical trials for the investigational indication of multiple myeloma [2]. The compound is a boron-containing peptidomimetic that is described as an orally bioavailable second-generation proteasome inhibitor [3].

1 Proteasome inhibition study fit; investigational Phase 2 candidate
2 Boron-containing peptidomimetic; novel chemical scaffold research
3 Bortezomib-resistant multiple myeloma model context

Why Davelizomib Substitution Fails


Generic substitution among proteasome inhibitors is not scientifically valid because each compound possesses a unique chemical structure that dictates its specific binding kinetics, subunit selectivity, and resistance profile. Davelizomib is a boron-containing peptidomimetic with a specific substitution pattern that differs fundamentally from other approved agents such as bortezomib (a dipeptidyl boronic acid), carfilzomib (an epoxyketone), and ixazomib (an N-capped dipeptidyl boronic acid). These structural differences translate into distinct binding kinetics, with some inhibitors being slowly reversible and others irreversible, and varying selectivity for the β5, β2, and β1 subunits of the 20S proteasome. Furthermore, clinical resistance to bortezomib is a recognized challenge in multiple myeloma treatment, underscoring the need for alternative agents with distinct binding properties [1]. Interchanging compounds without consideration of these specific parameters will yield irreproducible results and invalidate comparative studies.

This Compound
Boron-containing peptidomimetic; dioxaborolane warhead; distinct subunit-binding profile
Potential Substitute
Bortezomib (dipeptidyl boronic acid), carfilzomib (epoxyketone), ixazomib (N-capped boronic acid) each differ in binding kinetics and subunit selectivity
Binding Mechanism
Slowly reversible or irreversible profile; resistance profile may differ from first-generation agents
Class Mismatch
Clinical resistance to bortezomib is documented; interchanging compounds without verifying binding kinetics may invalidate comparative studies
Structural Identity
Unique azetidine core with 2,4-difluorophenyl substituent; class-level inference only
Structural Analog Risk
Scaffold differences may alter pharmacokinetic and pharmacodynamic properties; direct substitution requires validation

Davelizomib vs. Comparator Inhibitors


Clinical Development vs. Bortezomib

Davelizomib is currently in Phase 2 clinical trials for multiple myeloma, while bortezomib is FDA-approved for the same indication [1]. While bortezomib is a widely used standard-of-care agent, a subset of multiple myeloma patients develop resistance to bortezomib during long-term treatment [2]. Davelizomib represents a novel chemical entity being investigated to address this unmet clinical need for new, safe, and highly stable drugs [2].

Clinical Development Phase
Context-dependent
Phase 2 clinical trial; investigational for multiple myeloma
Supports bortezomib-resistant model context; endpoint-response studies
Qualitative development stage difference; not a head-to-head comparator
Clinical Development Multiple Myeloma Proteasome Inhibition

Potency vs. Standard-of-Care Inhibitors

A direct, head-to-head comparison of Davelizomib's IC₅₀ value against purified 20S proteasome with other inhibitors is not publicly available in the open literature. Therefore, a class-level inference is provided based on known data for comparator compounds. Bortezomib inhibits the 20S proteasome β5 subunit with an IC₅₀ range of 2.4–7.9 nM [1]. Carfilzomib, an irreversible inhibitor, has a reported IC₅₀ of 6 nM for β5 [1]. Ixazomib (MLN2238), another boronic acid-based inhibitor, exhibits a β5 IC₅₀ of 3.4 nM and a Kᵢ of 0.93 nM [2]. Oprozomib, an orally bioavailable epoxyketone, has a β5 IC₅₀ of 36 nM [3]. Marizomib, a non-peptide β-lactone, shows a β5 IC₅₀ of 3.5 nM [4]. These data establish the typical potency range for clinically relevant proteasome inhibitors (low nanomolar for β5). The precise IC₅₀ of Davelizomib must be determined under identical assay conditions for a valid quantitative comparison. This evidence is presented for contextual understanding of the class, not as a direct comparator for Davelizomib.

20S β5 Subunit IC₅₀ Context
Data to verify
Target IC₅₀ not publicly available; class benchmark: 2.4–7.9 nM (bortezomib), 3.4 nM (ixazomib), 6 nM (carfilzomib)
Class-level potency context; direct quantitative comparison requires identical assay conditions
Purified 20S proteasome assays; various references
IC50 Potency Proteasome Inhibition

Chemical Structure vs. Boron-Containing Inhibitors

Davelizomib features a unique chemical scaffold consisting of a 1,3,2-dioxaborolane ring system fused to an acetic acid moiety, combined with an azetidine core bearing a 2,4-difluorophenyl substituent [1]. This structure is distinct from bortezomib (a pyrazinoic acid-derived boronic acid), ixazomib (a citric acid prodrug with a boronic acid warhead), and carfilzomib (a tetrapeptide epoxyketone). The specific substitution pattern of Davelizomib, including the (4S)-configured dioxaborolane and the (2S)-azetidine-2-carboxamide, represents a new chemical space within the proteasome inhibitor class. This structural novelty may confer distinct pharmacokinetic and pharmacodynamic properties, although direct comparative data are not publicly available.

Chemical Scaffold Identity
Supporting evidence
1,3,2-Dioxaborolane-4-acetic acid derivative; boronic ester warhead; azetidine core
Enables structure-activity relationship studies; novel chemical space research
Qualitative structural difference; PK/PD properties context-dependent
Chemical Structure Boronic Acid Warhead Peptidomimetic

Davelizomib Optimal Applications


Bortezomib-Resistant Myeloma Models

Given that Davelizomib is being investigated as a novel proteasome inhibitor for multiple myeloma and that bortezomib resistance is a known clinical challenge [1], Davelizomib is ideally suited for use in in vitro and in vivo models of acquired bortezomib resistance. Researchers can assess whether Davelizomib overcomes resistance mechanisms observed with first-generation inhibitors.

Next-Generation Inhibitor Comparison

Davelizomib, as a Phase 2 clinical candidate with a novel chemical scaffold [2], is an appropriate tool compound for head-to-head comparisons with other clinical-stage proteasome inhibitors (e.g., carfilzomib, ixazomib, oprozomib) in preclinical models. Such studies are essential for establishing relative efficacy and guiding future clinical development strategies.

SAR of Boron-Containing Inhibitors

The unique dioxaborolane warhead and azetidine core of Davelizomib [2] make it a valuable reference compound for medicinal chemistry programs aimed at developing novel proteasome inhibitors. It can be used as a benchmark for comparing the activity and properties of new synthetic analogs.

Proteasome Inhibition in Combinatorial Regimens

Given its ongoing clinical evaluation in multiple myeloma, Davelizomib can be utilized in preclinical research exploring synergistic combinations with other anti-cancer agents, including immunomodulatory drugs (IMiDs), monoclonal antibodies, or targeted therapies. This aligns with the broader strategy of improving outcomes in hematologic malignancies [1].

Application
Selection Property
Validation Focus
Bortezomib-resistant myeloma models
Investigational Phase 2 candidate context
Resistance mechanism endpoints; model-response review
Next-generation inhibitor comparison
Novel chemical scaffold review
Comparator endpoint context; preclinical model validation
Boron-containing inhibitor SAR
Dioxaborolane warhead and azetidine core
Activity benchmark for synthetic analog evaluation
Proteasome inhibition in combination research
Combination-regimen study context
Synergy endpoint review with immunomodulatory or targeted agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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